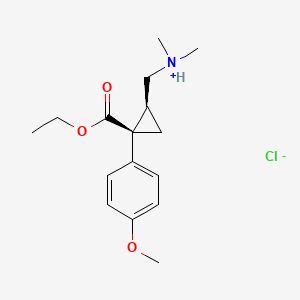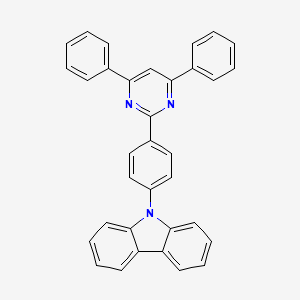
2-Methyl-7-nitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-7-nitronaphthalene is an organic compound with the molecular formula C11H9NO2. It is a derivative of naphthalene, characterized by the presence of a methyl group at the second position and a nitro group at the seventh position on the naphthalene ring. This compound is part of the nitroaromatic family, known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-7-nitronaphthalene can be synthesized through several methods. One common approach involves the nitration of 2-methylnaphthalene using a mixture of concentrated sulfuric acid and nitric acid. This reaction typically requires controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the diazotization of 2-amino-7-methylnaphthalene followed by nitration. This method is preferred due to its higher yield and efficiency compared to direct nitration of naphthalene derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-7-nitronaphthalene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Reduction: The compound can be reduced to 2-methyl-7-aminonaphthalene using catalytic hydrogenation.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Iron and hydrochloric acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Reduction: 2-Methyl-7-aminonaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-7-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the manufacture of specialty chemicals, including agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methyl-7-nitronaphthalene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo intersystem crossing to triplet states also plays a role in its photochemical properties .
Comparaison Avec Des Composés Similaires
2-Nitronaphthalene: Similar in structure but lacks the methyl group at the second position.
1-Nitronaphthalene: Another isomer with the nitro group at the first position.
2-Methyl-1-nitronaphthalene: Similar but with the nitro group at the first position instead of the seventh.
Uniqueness: 2-Methyl-7-nitronaphthalene is unique due to the specific positioning of the methyl and nitro groups, which influences its chemical reactivity and physical properties. This unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted applications in research and industry .
Propriétés
Numéro CAS |
91137-28-9 |
|---|---|
Formule moléculaire |
C11H9NO2 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
2-methyl-7-nitronaphthalene |
InChI |
InChI=1S/C11H9NO2/c1-8-2-3-9-4-5-11(12(13)14)7-10(9)6-8/h2-7H,1H3 |
Clé InChI |
XJUSCPOBHFZRKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)
![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)









